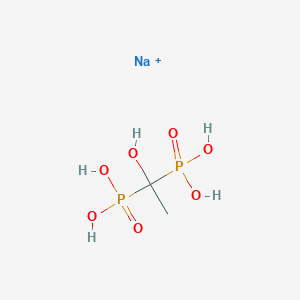

Etidronat-Dinatrium

Übersicht

Beschreibung

Phosphoramidon-Dinatriumsalz ist eine chemische Verbindung, die aus Kulturen von Streptomyces tanashiensis gewonnen wird. Es ist bekannt für seine inhibitorischen Wirkungen auf verschiedene Enzyme, darunter Thermolysin, Membran-Metallo-Endopeptidase und Endothelin-konvertierendes Enzym . Die Verbindung wird aufgrund ihrer enzymhemmenden Eigenschaften häufig als biochemisches Werkzeug eingesetzt.

Wissenschaftliche Forschungsanwendungen

Phosphoramidon disodium has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: It helps in understanding the role of metalloproteinases in various biological processes.

Industry: It is used in the development of enzyme inhibitors for therapeutic applications.

Wirkmechanismus

Target of Action

Etidronate disodium, also known as etidronic acid, is a first-generation bisphosphonate . The primary targets of etidronate disodium are the osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, etidronate disodium plays a crucial role in maintaining bone health and preventing conditions like osteoporosis .

Mode of Action

Etidronate disodium acts primarily on bone. It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This compound decreases bone resorption by inhibiting osteocytic osteolysis . Inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth .

Biochemical Pathways

Etidronate disodium and other bisphosphonates were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . By mimicking pyrophosphate, etidronate disodium can regulate the balance between bone formation and bone resorption, thereby affecting the overall health and strength of the bone .

Pharmacokinetics

The amount of drug absorbed after an oral dose is approximately 3% . In normal subjects, the plasma half-life of etidronate, based on non-compartmental pharmacokinetics, is 1 to 6 hours . Within 24 hours, approximately half the absorbed dose is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated . Unabsorbed drug is excreted intact in the feces .

Result of Action

The primary result of etidronate disodium’s action is the prevention of osteoclastic bone resorption . This leads to a decrease in bone turnover, which can result in the prevention and treatment of conditions like osteoporosis and Paget’s disease of bone . It also has a long duration of action as it slowly releases from the bone .

Action Environment

Additionally, the addition of detergents to EDTA, a compound similar to etidronate disodium, can improve its anti-biofilm activity by reducing EPS production and enhancing the killing of sessile bacterial cells . This suggests that the presence of certain substances can influence the efficacy of etidronate disodium.

Biochemische Analyse

Biochemical Properties

Etidronate disodium is a bisphosphonate that inhibits osteoclast-mediated bone resorption . It interacts with hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This interaction blocks the aggregation, growth, and mineralization of these crystals .

Cellular Effects

Etidronate disodium primarily acts on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases . Etidronate disodium therapy does not adversely affect serum levels of parathyroid hormone or calcium .

Molecular Mechanism

Etidronate disodium chemisorbs to calcium hydroxyapatite crystals and their amorphous precursors, blocking the aggregation, growth, and mineralization of these crystals . This is thought to be the mechanism by which etidronate disodium prevents or retards heterotopic ossification .

Temporal Effects in Laboratory Settings

In laboratory settings, form I of disodium etidronate tetrahydrate was found to be the most stable solid-state under ambient conditions and is suitable as an API for manufacture in solid formulations . The phosphorus K-edge XANES spectra differed among form I, the amorphous form, and form II, which may be ascribed to the difference in the coordinate bond schemes between the phosphate moieties and sodium ions .

Dosage Effects in Animal Models

In an ongoing study, several rats treated with EDTMP (50-333 mg/kg/day) died during the first twelve months and were seen to have osteosarcomas with metastases .

Metabolic Pathways

Etidronate disodium is not metabolized . The amount of drug absorbed after an oral dose is approximately 3% . In normal subjects, plasma half-life (t1/2) of etidronate, based on non-compartmental pharmacokinetics is 1 to 6 hours .

Transport and Distribution

Within 24 hours, approximately half the absorbed dose of etidronate disodium is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated . Animal studies have yielded bone clearance estimates up to 165 days .

Subcellular Localization

Etidronate disodium acts primarily on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases .

Vorbereitungsmethoden

Phosphoramidon-Dinatriumsalz kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Kupplung bestimmter Aminosäuren und die Einführung einer Phosphoramidatgruppe umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Kupplung von Aminosäuren: Der erste Schritt umfasst die Kupplung von Leucin und Tryptophan unter Bildung eines Dipeptids.

Phosphorylierung: Das Dipeptid wird dann unter Verwendung eines Phosphorylierungsmittels phosphoryliert, um die Phosphoramidatgruppe einzuführen.

Industrielle Produktionsverfahren für Phosphoramidon-Dinatriumsalz umfassen ähnliche Schritte, werden aber zur Deckung des kommerziellen Bedarfs hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Phosphoramidon-Dinatriumsalz unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Inhibitionsreaktionen: Es hemmt Metalloproteinasen durch Bindung an das aktive Zentrum des Enzyms und verhindert so den Zugang des Substrats.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Wasser für die Hydrolyse und spezifische Inhibitoren für die Enzyminhibition. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Phosphoryl-L-Leucyl-L-Tryptophan und gehemmte Enzymkomplexe.

Wissenschaftliche Forschungsanwendungen

Phosphoramidon-Dinatriumsalz hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeug zum Studium der Enzymkinetik und Inhibitionsmechanismen verwendet.

Biologie: Es hilft, die Rolle von Metalloproteinasen in verschiedenen biologischen Prozessen zu verstehen.

Industrie: Es wird bei der Entwicklung von Enzyminhibitoren für therapeutische Anwendungen eingesetzt.

Wirkmechanismus

Phosphoramidon-Dinatriumsalz übt seine Wirkung aus, indem es bestimmte Enzyme hemmt. Der Mechanismus beinhaltet die Bindung an das aktive Zentrum des Enzyms, wodurch verhindert wird, dass das Substrat an das katalytische Zentrum gelangt. Diese Inhibition wird durch die Bildung eines stabilen Enzym-Inhibitor-Komplexes erreicht . Zu den molekularen Zielstrukturen gehören Thermolysin, Membran-Metallo-Endopeptidase und Endothelin-konvertierendes Enzym .

Analyse Chemischer Reaktionen

Phosphoramidon disodium undergoes several types of chemical reactions, including:

Inhibition Reactions: It inhibits metalloproteinases by binding to the active site of the enzyme, preventing substrate access.

Common reagents and conditions used in these reactions include water for hydrolysis and specific inhibitors for enzyme inhibition. The major products formed from these reactions are phosphoryl-L-leucyl-L-tryptophan and inhibited enzyme complexes.

Vergleich Mit ähnlichen Verbindungen

Phosphoramidon-Dinatriumsalz ist ähnlichen Peptidaseinhibitoren wie Talopeptin ähnlich. Es unterscheidet sich von Talopeptin durch ein einzelnes Stereozentrum . Weitere ähnliche Verbindungen sind:

Talopeptin: Ein eng verwandter Peptidaseinhibitor mit ähnlicher Struktur, aber unterschiedlicher Stereochemie.

Bestatin: Ein weiterer Peptidaseinhibitor mit einem anderen Wirkmechanismus.

Amastatin: Ein Peptidaseinhibitor, der in ähnlichen biochemischen Studien verwendet wird.

Phosphoramidon-Dinatriumsalz ist aufgrund seiner spezifischen inhibitorischen Wirkungen auf mehrere Enzyme und seiner breiten Palette von Anwendungen in der wissenschaftlichen Forschung einzigartig.

Eigenschaften

InChI |

InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZRVHZTAYMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29329-71-3, 2666-14-0 | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3794-83-0, 7414-83-7, 29329-71-3 | |

| Record name | Tetrasodium etidronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronate disodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

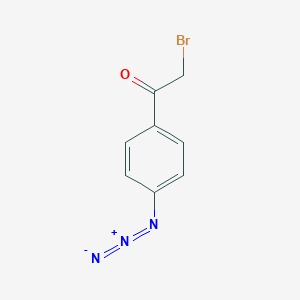

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

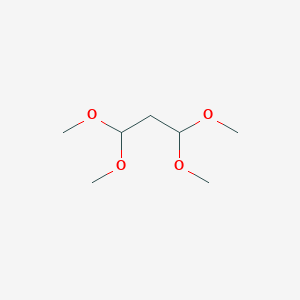

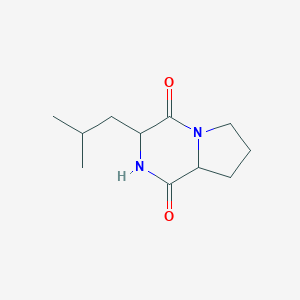

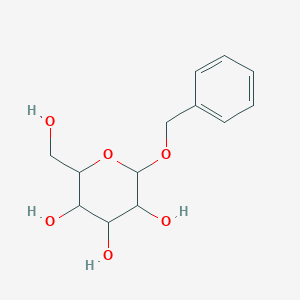

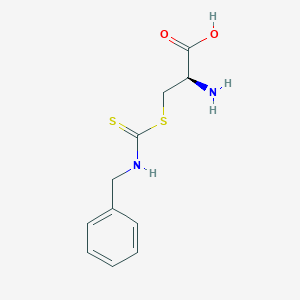

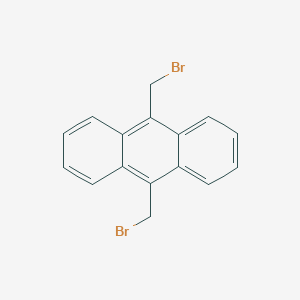

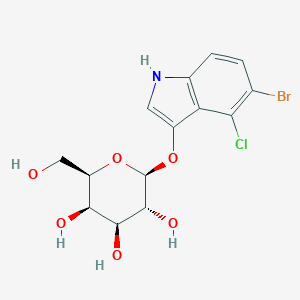

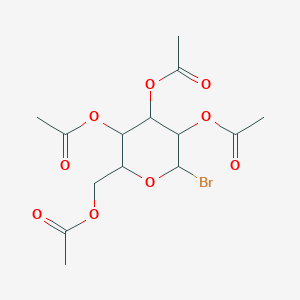

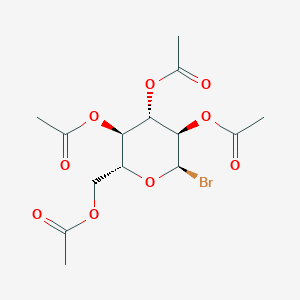

Feasible Synthetic Routes

Q1: How does etidronate disodium exert its effects on bone metabolism?

A1: Etidronate disodium acts by adsorbing to hydroxyapatite crystals in bone. [] This adsorption inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. [] Consequently, etidronate disodium reduces bone turnover and can help to increase bone mineral density. [, , , ]

Q2: What is the significance of etidronate disodium's resistance to enzymatic hydrolysis?

A2: Unlike endogenous pyrophosphate, etidronate disodium resists enzymatic breakdown. [] This resistance allows it to remain active in the body for longer periods, contributing to its sustained effects on bone metabolism.

Q3: Can continuous administration of etidronate disodium have adverse effects on bone?

A3: Yes, continuous etidronate disodium administration can disrupt bone mineralization. [] This disturbance arises from the drug's potent inhibition of bone resorption, which, when sustained, can hinder the natural bone remodeling process. Intermittent cyclical administration is generally preferred to mitigate this risk. []

Q4: What is the molecular formula and weight of etidronate disodium?

A4: The molecular formula of etidronate disodium is C2H6Na2O7P2, and its molecular weight is 249.99 g/mol. []

Q5: How does etidronate disodium interact with calcium phosphate cement?

A5: Etidronate disodium exhibits a dual behavior with calcium phosphate cement. At low concentrations, it acts as a retarder, slowing down the setting process. [] Conversely, at high concentrations, it accelerates the setting. [] This property allows for controlled setting times in biocement applications.

Q6: What are the main therapeutic uses of etidronate disodium?

A6: Etidronate disodium finds clinical use in treating various conditions, including:- Hypercalcemia of malignancy [, , , , ]- Paget's disease of bone [, , , , , ]- Heterotopic ossification []- Osteoporosis [, , , , , ]

Q7: How effective is etidronate disodium in treating hypercalcemia of malignancy?

A7: Etidronate disodium effectively manages hypercalcemia of malignancy by reducing serum calcium levels. [, , , ] Intravenous administration has shown success rates exceeding 70% in normalizing calcium levels within days. []

Q8: Can etidronate disodium be used to treat osteoporosis in postmenopausal women?

A8: Yes, etidronate disodium has shown promise in managing postmenopausal osteoporosis, particularly when administered intermittently. [, , , ] Studies demonstrate improvements in bone mineral density and reduced fracture risk. [, ]

Q9: What is the role of etidronate disodium in managing Paget's disease of bone?

A9: Etidronate disodium effectively controls Paget's disease by inhibiting excessive bone resorption and reducing bone turnover. [, , , , ] This leads to clinical improvements in pain, bone markers, and bone scan appearances. [, ]

Q10: How is etidronate disodium administered?

A10: Etidronate disodium can be administered both intravenously and orally. [, , , ] The choice of administration route depends on the specific indication and the severity of the condition being treated.

Q11: Does etidronate disodium affect bone scan results?

A11: Yes, etidronate disodium can interfere with bone scans using Tc-99m methylene diphosphonate (Tc-99m MDP). [] The drug competes with the radioactive tracer for binding sites on hydroxyapatite, potentially leading to false-negative results.

Q12: What are the potential adverse effects of etidronate disodium?

A12: While generally well-tolerated, etidronate disodium may cause side effects such as gastrointestinal discomfort and, in rare cases, leukopenia. [] Long-term use, especially continuous administration, can lead to osteomalacia due to impaired bone mineralization. [, ]

Q13: What analytical methods are used to determine etidronate disodium concentration?

A13: Several analytical techniques are employed for etidronate disodium analysis, including:- Ion chromatography with suppressed conductivity detection []- UV spectrophotometry after derivatization []- Capillary electrophoresis with indirect UV detection []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.